molecular formula C12H15NO B3336281 2-Phenylcyclohexanone oxime CAS No. 22591-17-9

2-Phenylcyclohexanone oxime

Cat. No.: B3336281
CAS No.: 22591-17-9
M. Wt: 189.25 g/mol
InChI Key: KEZSUWLEVRELGQ-SEYXRHQNSA-N
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Description

2-Phenylcyclohexanone oxime is an organic compound with the molecular formula C12H15NO It is a derivative of cyclohexanone, where the oxime functional group (-C=N-OH) is attached to the cyclohexanone ring, and a phenyl group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylcyclohexanone oxime can be synthesized through the reaction of 2-phenylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the oxime.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the condensation of 2-phenylcyclohexanone with hydroxylamine hydrochloride. This method is scalable and can be adapted for larger-scale production by optimizing reaction conditions and using continuous flow reactors.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The oxime group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso compounds or nitriles.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives.

Scientific Research Applications

2-Phenylcyclohexanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of fine chemicals and as a precursor for other functionalized compounds.

Mechanism of Action

The mechanism of action of 2-Phenylcyclohexanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can undergo tautomerization to form nitroso derivatives, which can further react with various nucleophiles. The phenyl group enhances the compound’s stability and reactivity by providing additional resonance stabilization.

Comparison with Similar Compounds

  • 2-Methyl-2-phenylcyclohexanone oxime
  • 2-Phenylcycloheptanone oxime
  • 4-Methyl-4-phenylcyclohexanone oxime

Comparison: 2-Phenylcyclohexanone oxime is unique due to the presence of the phenyl group, which provides additional stability and reactivity compared to its methyl-substituted counterparts. The cyclohexanone ring structure also imparts specific steric and electronic properties that influence its reactivity and applications.

Properties

IUPAC Name

(NZ)-N-(2-phenylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZSUWLEVRELGQ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/O)/C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20421056
Record name NSC122965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22591-17-9
Record name NSC122965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20421056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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